molecular formula C18H23N3O6 B13725116 (4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid

(4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid

Cat. No.: B13725116
M. Wt: 380.4 g/mol
InChI Key: VFAVNRVDTAPBNR-SLUVDJKZSA-N
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Description

(4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid is a complex organic compound with a unique structure. It contains multiple functional groups, including carboxylic acid, amine, and imidazolidine, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid involves multiple steps. The starting materials typically include amino acids and other organic compounds. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein folding. Its ability to form stable complexes with proteins makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.

Industry

In industrial applications, the compound can be used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid stands out due to its trideuteriomethyl group. This unique feature can influence the compound’s reactivity and stability, making it a valuable molecule for specific applications in research and industry.

Properties

Molecular Formula

C18H23N3O6

Molecular Weight

380.4 g/mol

IUPAC Name

(4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid

InChI

InChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,13-,14-/m0/s1/i2D3

InChI Key

VFAVNRVDTAPBNR-SLUVDJKZSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C[C@H](N(C1=O)C(=O)[C@H](C)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O

Canonical SMILES

CC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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